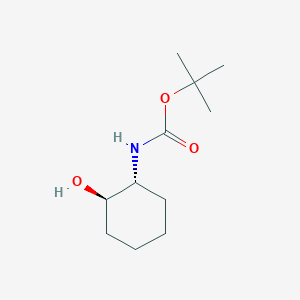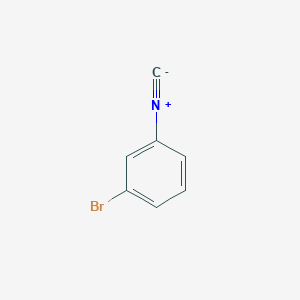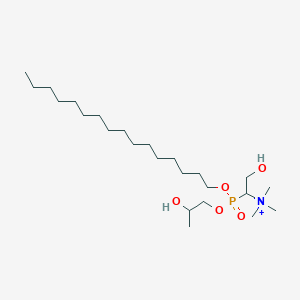
3-Butenenitrile
Overview
Description
It is a colorless liquid with a pungent odor and is known for its role as a neurotoxin, plant metabolite, and antifeedant . The compound is characterized by the presence of a nitrile group attached to a butene chain, making it an aliphatic nitrile.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Butenenitrile is commonly synthesized through the reaction of allyl bromide with cuprous cyanide . Another method involves the reaction of 3-chloropropene with sodium cyanide in the presence of tetrabutylammonium bromide as a phase transfer catalyst in toluene at 60°C for 6 hours .
Industrial Production Methods: In industrial settings, this compound can be produced by the hydrocyanation of butadiene. This process involves the addition of hydrogen cyanide to butadiene in the presence of a nickel catalyst, resulting in a mixture of 2-methyl-3-butenenitrile and 3-pentenenitrile .
Chemical Reactions Analysis
Types of Reactions: 3-Butenenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
3-Butenenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its role in plant defense mechanisms and as a neurotoxin.
Medicine: Research has explored its potential use in developing pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Butenenitrile involves its interaction with biological molecules. As a neurotoxin, it exerts its effects by inhibiting certain enzymes and disrupting cellular processes. The nitrile group can interact with proteins and other cellular components, leading to toxic effects .
Comparison with Similar Compounds
- 2-Methyl-3-butenenitrile
- 3-Pentenenitrile
- Vinylacetonitrile
Comparison: 3-Butenenitrile is unique due to its specific structure and reactivity. Compared to 2-methyl-3-butenenitrile, it has a linear structure, while 2-methyl-3-butenenitrile has a branched structure. 3-Pentenenitrile is another similar compound but differs in the position of the nitrile group. Vinylacetonitrile has a similar nitrile group but differs in the carbon chain structure .
Properties
IUPAC Name |
but-3-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N/c1-2-3-4-5/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNALLRHIVGIBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021905 | |
| Record name | Allyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
67.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with an odor like onions; [Merck Index], Liquid | |
| Record name | Allyl cyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9064 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3-Butenenitrile | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031323 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
18.5 [mmHg] | |
| Record name | Allyl cyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9064 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
109-75-1 | |
| Record name | 3-Butenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl cyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyl cyanide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Butenenitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | But-3-enenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYL CYANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/527U1WJJ18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Butenenitrile | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031323 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-87 °C | |
| Record name | 3-Butenenitrile | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031323 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Butenenitrile?
A1: this compound has the molecular formula C4H5N and a molecular weight of 67.09 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Various spectroscopic techniques have been used to characterize this compound, including:* Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule, such as the nitrile group (C≡N) and the alkene group (C=C). []* Nuclear Magnetic Resonance Spectroscopy (NMR): Offers detailed information about the structure and connectivity of atoms in the molecule, including the presence of different types of carbon and hydrogen atoms. [, ]* Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the molecule, providing insights into its structure. [, ]* Penning Ionization Electron Spectroscopy (PIES): This technique has been used to study the interactions of this compound with He*(23S) metastable atoms, providing information about its electronic structure and ionization potentials. []
Q3: How is this compound typically synthesized?
A3: One common synthetic route involves the reaction of allyl bromide (CH2=CHCH2Br) with sodium cyanide (NaCN). []
Q4: What types of reactions can this compound participate in?
A4: this compound can engage in various reactions, including:
- Cycloaddition Reactions: It can undergo [2+2] cycloaddition reactions with alkenes on surfaces like Ge(100)-2 x 1, forming cyclic structures. []
- Hydrolysis: Under acidic conditions, certain microorganisms can hydrolyze this compound to its corresponding carboxylic acid, 3-Butenoic acid. []
- Base-Catalyzed Isomerization: Strong bases can facilitate the isomerization of this compound to 2-Butenenitrile. This reaction helps compare the relative nucleophilicities of different anions towards hydrogen. []
Q5: Does this compound have any known biological activity?
A6: Yes, this compound has been identified as a potential signaling molecule in plants, particularly in the model organism Arabidopsis thaliana. Studies suggest it might play a role in the plant's immune response, potentially inducing the production of defense-related compounds like salicylic acid and jasmonic acid. []
Q6: How does this compound impact plants?
A7: Research indicates that this compound might contribute to plant defense mechanisms. It can induce stomatal closure in Arabidopsis thaliana, a process that helps plants conserve water and limit pathogen entry. [] This stomatal closure is accompanied by the production of reactive oxygen species (ROS), which are crucial signaling molecules in plant defense.
Q7: Are there any other notable biological effects of this compound?
A8: this compound is known to have antifungal properties. Studies show synergistic antifungal activity when this compound is combined with 2-phenylethyl isothiocyanate (PEITC) against various fungal strains, including plant endophytes and soil fungi. This suggests a potential role for this compound in shaping the plant microbiome. []
Q8: What are the potential applications of this compound?
A8: While more research is needed, its biological activity suggests potential applications in:
Q9: Is this compound toxic?
A10: Yes, this compound is considered toxic. Studies have shown that exposure to this compound can lead to ototoxicity (damage to the inner ear) in rats, particularly affecting auditory function. [, ] It is essential to handle this compound with caution and use appropriate safety measures.
Q10: How is this compound typically detected and quantified?
A10: Common analytical techniques for this compound analysis include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to identify and quantify this compound in various matrices, including plant extracts and food samples. [, , , ]
- Gas Chromatography-Olfactometry (GC-O): This method is employed to evaluate the aroma profile of this compound and its contribution to the overall odor of various substances. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B123479.png)



![4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]aniline](/img/structure/B123486.png)



![6-Acetylpyrrolo[1,2-a]pyrazine](/img/structure/B123494.png)


